BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Sodium 3,3',3"-
phosphinetriyltribenzenesulfonate (TPPTS): A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Sodium 3,3',3"-
Compound Name:
phosphinetriyltribenzenesulfonate

Cat. No. B1312271

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3,3',3"-phosphinetriyltribenzenesulfonate, commonly known as TPPTS, is a water-
soluble organophosphine ligand of significant interest in catalysis and coordination chemistry.
Its agueous solubility, imparted by the sulfonate groups, makes it a key component in biphasic
catalytic systems, allowing for easy separation of the catalyst from organic products. A
thorough understanding of its spectroscopic characteristics is paramount for reaction
monitoring, quality control, and the development of new applications. This technical guide
provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR),
mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for TPPTS.
Detailed experimental protocols for acquiring this data are also presented, along with a
visualization of its application in a catalytic workflow.

Chemical Structure and Physical Properties

e |[UPAC Name: Trisodium 3,3',3"-phosphinetriyltribenzenesulfonate

e Synonyms: TPPTS, Sodium triphenylphosphine trisulfonate, Tris(3-sulfophenyl)phosphine
trisodium salt[1][2][3]
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CAS Number: 63995-70-0[4]

Molecular Formula: Ci1sH12NazOoPS3[4]

Molecular Weight: 568.42 g/mol [4]

Appearance: White to off-white solid[2][3]

Solubility: Soluble in water[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for TPPTS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of TPPTS in solution. Both *H
and 3P NMR are particularly informative.

Table 1: NMR Spectroscopic Data for Sodium 3,3',3"-phosphinetriyltribenzenesulfonate

Chemical Coupling
Nucleus Solvent Shift (3) Multiplicity Constants Assignment

ppm (J) Hz

) Aromatic
1H D20 7.4-7.8[5][6] Multiplet Not reported
protons
_ Not
ip D20 ~ -5.0[5][6] Singlet ) P nucleus
applicable

Note: Chemical shifts are referenced to an external standard, typically 85% H3POa for 31P
NMR.[7]

Infrared (IR) Spectroscopy

The IR spectrum of TPPTS is characterized by absorption bands corresponding to its aromatic
rings, phosphine group, and sulfonate moieties.
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Table 2: Characteristic Infrared Absorption Bands for Sodium 3,3',3"-
phosphinetriyltribenzenesulfonate

Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch

Aromatic C=C stretching

~1600, ~1480, ~1440 Medium to Strong o

vibrations

Asymmetric SOz stretch of
~1200 - 1120 Strong, Broad

sulfonate (SOs™)

Symmetric SO2 stretch of
~1040 - 1010 Strong, Broad

sulfonate (SOs3™)

P-Ar (Phosphorus-Aryl
~1100 Medium ( P ¥

stretch[8]

Aromatic C-H out-of-plane
~700 - 800 Strong

bending

Note: The exact positions of the absorption bands can be influenced by the physical state of
the sample (e.g., solid vs. solution) and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments.

Table 3: Mass Spectrometric Data for Sodium 3,3',3"-phosphinetriyltribenzenesulfonate

Parameter Value

Molecular Formula C1sH12NazO9PS3
Molecular Weight 568.42

Exact Mass 567.9074 g/mol [1]
Monoisotopic Mass 567.9074 g/mol [1]
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Note: For the intact molecule, techniques like Electrospray lonization (ESI) are suitable. The
observed mass spectrum may show peaks corresponding to the loss of one or more sodium
ions and the formation of adducts with solvent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The
spectrum of TPPTS is dominated by absorptions due to the aromatic rings.

Table 4: UV-Visible Absorption Data for Sodium 3,3',3"-phosphinetriyltribenzenesulfonate

Molar Absorptivity .
Solvent Amax (nm) () (M- 1 Assignment
€) (M—*cm-

T — TU* transitions of
Water/Methanol ~270-280[9] Not reported o
the aromatic rings

Note: The UV-Vis spectrum of TPPTS is similar to that of other triphenylphosphine derivatives,
with characteristic absorption bands in the ultraviolet region.[10]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation:
e Weigh approximately 10-20 mg of Sodium 3,3',3"-phosphinetriyltribenzenesulfonate.
e Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D20).

e Transfer the solution to a 5 mm NMR tube.
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H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.
e Solvent: D20

e Temperature: 25 °C

e Number of Scans: 16-64

o Relaxation Delay: 1-2 seconds

e Spectral Width: 0-10 ppm

31Pp NMR Acquisition:

Pulse Sequence: Single-pulse sequence with proton decoupling.

e Solvent: D20

e Temperature: 25 °C

e Number of Scans: 128-512

o Relaxation Delay: 2-5 seconds

e Spectral Width: A range appropriate for phosphines (e.g., -50 to 50 ppm).

o Referencing: Use an external standard of 85% H3POa4 (0 = 0 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.
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Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid TPPTS powder directly onto the ATR crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.

Acquire the IR spectrum.
Spectrum Acquisition:

e Spectral Range: 4000-400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 16-32

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electrospray lonization (ESI) source,
coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

o Prepare a dilute solution of TPPTS (e.g., 10-100 uM) in a suitable solvent system, such as a
mixture of water and methanol or acetonitrile.

o A small amount of a volatile acid (e.g., formic acid) may be added to aid in ionization, though
ESI in negative ion mode might be more informative for this anionic compound.

Data Acquisition (Negative lon Mode):

lonization Mode: ESI—

Capillary Voltage: 2.5-3.5 kV

Nebulizer Gas (N2): Flow rate appropriate for the instrument.

Drying Gas (N2): Temperature and flow rate optimized for desolvation.
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e Mass Range: m/z 100-1000

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:

o Prepare a stock solution of TPPTS of known concentration in a suitable UV-transparent
solvent (e.qg., deionized water).

o Prepare a series of dilutions from the stock solution to determine a concentration that gives
an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

o Use a matched pair of quartz cuvettes (1 cm path length).
Spectrum Acquisition:

« Fill one cuvette with the solvent to be used as a blank.

« Fill the other cuvette with the TPPTS solution.

e Place the cuvettes in the spectrophotometer.

» Record the baseline with the solvent blank.

e Acquire the absorption spectrum of the TPPTS solution over the desired wavelength range
(e.g., 200-800 nm).

Application Workflow: Homogeneous Catalysis

TPPTS is extensively used as a ligand in aqueous-phase homogeneous catalysis, most
notably in the hydroformylation of olefins. The following diagram illustrates a typical
experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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